molecular formula C47H51N5O4 B15135553 PROTAC ER|A Degrader-8

PROTAC ER|A Degrader-8

Cat. No.: B15135553
M. Wt: 749.9 g/mol
InChI Key: WIMRLANOJASIIP-MVSHDMKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER|A Degrader-8 involves the conjugation of a ligand that binds to the estrogen receptor alpha with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC ER|A Degrader-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the intermediate compounds that eventually lead to the final PROTAC molecule .

Scientific Research Applications

PROTAC ER|A Degrader-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

    Biology: Employed in research to understand the role of estrogen receptor alpha in cellular processes.

    Medicine: Investigated as a potential therapeutic agent for treating estrogen receptor-positive cancers.

    Industry: Utilized in the development of targeted protein degradation technologies .

Mechanism of Action

PROTAC ER|A Degrader-8 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor-mediated signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC ER|A Degrader-8 is unique due to its high specificity and efficiency in degrading the estrogen receptor alpha. Unlike traditional inhibitors, it does not merely inhibit the receptor but completely degrades it, offering a more effective therapeutic approach .

Properties

Molecular Formula

C47H51N5O4

Molecular Weight

749.9 g/mol

IUPAC Name

(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1

InChI Key

WIMRLANOJASIIP-MVSHDMKLSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O

Canonical SMILES

C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.